Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-
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Overview
Description
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- is a chemical compound with the molecular formula C12H26O2Si It is a derivative of butanal, where the hydrogen atoms at the 2 and 3 positions are replaced by methyl groups, and the hydroxyl group is replaced by a triethylsilyl group
Preparation Methods
The synthesis of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- typically involves the following steps:
Starting Materials:
Triethylsilyl Protection: The hydroxyl group is protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Purification: The product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment with fluoride ions can remove the silyl group, yielding the free hydroxyl compound.
Scientific Research Applications
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- depends on its specific application. In general, the compound can act as a substrate for various enzymes, undergoing enzymatic transformations. The triethylsilyl group can protect reactive hydroxyl groups during chemical reactions, allowing for selective transformations at other sites in the molecule.
Comparison with Similar Compounds
Similar compounds to Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- include:
2,3-Dimethylbutanal: Lacks the triethylsilyl group and has different reactivity and applications.
2,3-Dimethyl-2-butanol: Contains a hydroxyl group instead of the triethylsilyl ether, leading to different chemical properties.
2,3-Dimethyl-2-butene: An unsaturated analog with distinct reactivity due to the presence of a double bond.
The uniqueness of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- lies in its combination of steric hindrance from the triethylsilyl group and the reactivity of the aldehyde functional group, making it a versatile intermediate in organic synthesis.
Biological Activity
Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- is a siloxane derivative known for its potential applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural properties, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C13H32O4Si3
- Molecular Weight : 320.68 g/mol
- CAS Number : 885041-20-3
Mechanisms of Biological Activity
The biological activity of Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)- can be attributed to several mechanisms:
- Antiviral Activity : Studies indicate that related compounds with similar siloxane structures exhibit antiviral properties. For instance, derivatives of siloxanes have been evaluated for their anti-HIV activity, showing effective inhibition at low concentrations (50% effective concentration ranging from 0.056 to 0.52 µM) .
- Enzyme Inhibition : The presence of triethylsilyl groups may enhance the lipophilicity and stability of the compound, potentially allowing it to interact with various enzymes. Such interactions can lead to inhibition of enzyme activity, which is crucial in pathways related to disease progression.
- Cell Membrane Interaction : Compounds with siloxane moieties are known to affect cell membrane dynamics. They may alter membrane fluidity or permeability, impacting cellular uptake and the overall biological response .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antiviral | Inhibition of HIV replication | |
Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antiviral Properties
A study published in PubMed investigated the antiviral properties of siloxane derivatives similar to Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-. The research highlighted that certain structural modifications significantly enhanced antiviral efficacy against HIV-1. The findings suggest that the introduction of triethylsilyl groups may play a pivotal role in increasing the compound's bioactivity by improving solubility and cellular uptake .
Case Study: Enzyme Interaction
In another study examining enzyme interactions, it was found that siloxane derivatives could inhibit specific enzymes involved in metabolic pathways. This inhibition was attributed to the steric hindrance provided by the triethylsilyl group, which may prevent substrate binding or alter enzyme conformation .
Properties
CAS No. |
344798-26-1 |
---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
(2S)-2,3-dimethyl-2-triethylsilyloxybutanal |
InChI |
InChI=1S/C12H26O2Si/c1-7-15(8-2,9-3)14-12(6,10-13)11(4)5/h10-11H,7-9H2,1-6H3/t12-/m1/s1 |
InChI Key |
DPNXHCBXHAILDJ-GFCCVEGCSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@](C)(C=O)C(C)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C=O)C(C)C |
Origin of Product |
United States |
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